1-{[(butan-2-yl)carbamoyl]methyl}-1H-pyrrole-3-carboxylic acid
Overview
Description
1-{[(butan-2-yl)carbamoyl]methyl}-1H-pyrrole-3-carboxylic acid is a useful research compound. Its molecular formula is C11H16N2O3 and its molecular weight is 224.26 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound contains a pyrrole ring, which is a common structure in many biologically active compounds . Pyrrole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound might also interact with various biological targets.
Mode of Action
The exact mode of action would depend on the specific targets this compound interacts with. Generally, compounds with a pyrrole ring can undergo electrophilic substitution due to excessive π-electrons delocalization , which might play a role in its interaction with targets.
Biochemical Pathways
Without specific information about the compound’s targets, it’s difficult to predict the exact biochemical pathways it might affect. Pyrrole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc , suggesting that they might affect a wide range of biochemical pathways.
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Given the wide range of activities observed for pyrrole derivatives , the effects could be quite diverse.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of a compound. For instance, the Suzuki–Miyaura coupling reaction, which involves a pyrrole ring, is known for its mild and functional group tolerant reaction conditions .
Properties
IUPAC Name |
1-[2-(butan-2-ylamino)-2-oxoethyl]pyrrole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3/c1-3-8(2)12-10(14)7-13-5-4-9(6-13)11(15)16/h4-6,8H,3,7H2,1-2H3,(H,12,14)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPLDPNIDWPMRTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)CN1C=CC(=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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